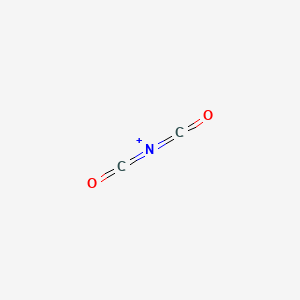![molecular formula C22H41NaO4 B14670056 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 1135343-26-8](/img/structure/B14670056.png)
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4. It is a sodium salt derivative of an ether carboxylate, characterized by its long hydrophobic alkyl chain and hydrophilic carboxylate group. This compound is often used in various industrial and scientific applications due to its unique amphiphilic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent oxidation of the unsaturated alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The unsaturated alkyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylate group can be reduced to an alcohol under specific conditions.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate finds applications in several fields:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is primarily based on its amphiphilic structure. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic carboxylate group interacts with polar substances. This dual interaction facilitates the solubilization and stabilization of various compounds in aqueous and non-aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another amphiphilic compound used as a surfactant.
Sodium lauryl ether sulfate (SLES): Similar in structure but with shorter alkyl chains and additional ether linkages.
Uniqueness
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Propriétés
Numéro CAS |
1135343-26-8 |
|---|---|
Formule moléculaire |
C22H41NaO4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
Clé InChI |
DQEWELPNYUOALE-ASTDGNLGSA-M |
SMILES isomérique |
CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
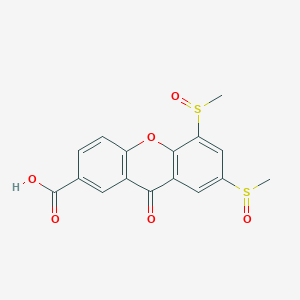
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
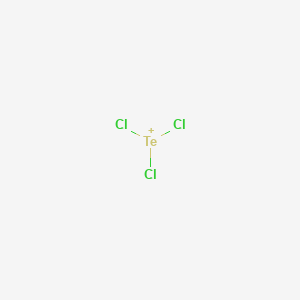
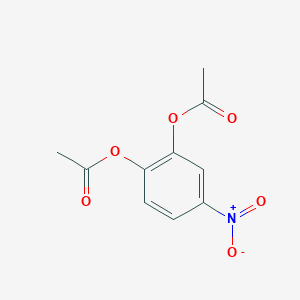
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
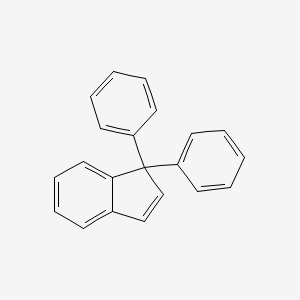

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
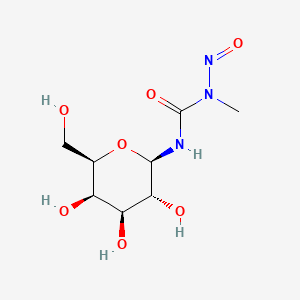

![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
